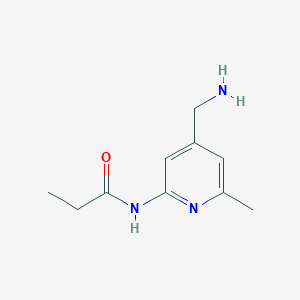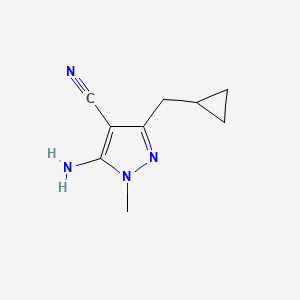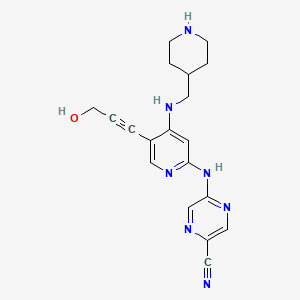
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol is a complex organic compound with the molecular formula C34H27O2P. This compound is known for its unique structural properties, which include a tetraphenylphosphonium cation and a naphthalene-based anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol typically involves the reaction of tetraphenylphosphonium chloride with 3-hydroxynaphthalen-2-olate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenediols.
Substitution: Formation of alkylated naphthalenes.
Wissenschaftliche Forschungsanwendungen
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Studied for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of advanced materials and as a component in electronic devices
Wirkmechanismus
The mechanism of action of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol involves its interaction with cellular components. The tetraphenylphosphonium cation is known to target mitochondrial membranes, where it accumulates due to the negative inner transmembrane potential. This accumulation can lead to changes in mitochondrial function, which may contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium iodide
- Tetraphenylphosphonium phenolate
Comparison: Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol is unique due to its combination of a tetraphenylphosphonium cation and a naphthalene-based anion. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications compared to its counterparts .
Eigenschaften
CAS-Nummer |
502157-73-5 |
|---|---|
Molekularformel |
C44H35O4P |
Molekulargewicht |
658.7 g/mol |
IUPAC-Name |
3-hydroxynaphthalen-2-olate;naphthalene-2,3-diol;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.2C10H8O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-20H;2*1-6,11-12H/q+1;;/p-1 |
InChI-Schlüssel |
PPFXDXRONXWDFB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C2C=C(C(=CC2=C1)O)O.C1=CC=C2C=C(C(=CC2=C1)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)








![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)
![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)
![(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B12340770.png)
